Ethyl 5-Bromo-2-naphthoate Ethyl 5-Bromo-2-naphthoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18353522
InChI: InChI=1S/C13H11BrO2/c1-2-16-13(15)10-6-7-11-9(8-10)4-3-5-12(11)14/h3-8H,2H2,1H3
SMILES:
Molecular Formula: C13H11BrO2
Molecular Weight: 279.13 g/mol

Ethyl 5-Bromo-2-naphthoate

CAS No.:

Cat. No.: VC18353522

Molecular Formula: C13H11BrO2

Molecular Weight: 279.13 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-Bromo-2-naphthoate -

Specification

Molecular Formula C13H11BrO2
Molecular Weight 279.13 g/mol
IUPAC Name ethyl 5-bromonaphthalene-2-carboxylate
Standard InChI InChI=1S/C13H11BrO2/c1-2-16-13(15)10-6-7-11-9(8-10)4-3-5-12(11)14/h3-8H,2H2,1H3
Standard InChI Key AFTPDXYWGRVXEE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(C=C1)C(=CC=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 5-bromo-2-naphthoate consists of a naphthalene ring system with a bromine substituent at the 5-position and an ethoxycarbonyl group at the 2-position. The IUPAC name is ethyl 5-bromonaphthalene-2-carboxylate, and its SMILES representation is O=C(OCC)C1=CC=C(Br)C2=CC=CC=C12\text{O=C(OCC)C1=CC=C(Br)C2=CC=CC=C12} . The three-dimensional conformation reveals a planar naphthalene backbone with substituents positioned ortho to each other, influencing steric and electronic interactions .

Physicochemical Data

PropertyValueSource
Molecular Weight279.13 g/mol
LogP (Partition Coefficient)4.09
Heavy Atom Count16
Rotatable Bonds3
Hydrogen Bond Acceptors2
Melting PointNot reported-
Boiling PointNot reported-

The compound’s lipophilicity (LogP = 4.09) suggests moderate solubility in organic solvents, making it suitable for reactions in dichloromethane or tetrahydrofuran . Its lack of hydrogen bond donors and two acceptors further underscores its compatibility with nonpolar environments .

Synthesis and Manufacturing

Key Synthetic Routes

Ethyl 5-bromo-2-naphthoate is typically synthesized via bromination of ethyl 2-naphthoate or its precursors. A representative pathway involves:

  • Esterification: 2-Naphthoic acid is treated with ethanol under acid catalysis to form ethyl 2-naphthoate.

  • Bromination: Electrophilic aromatic substitution introduces bromine at the 5-position using bromine (Br₂) or N\text{N}-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) .

Alternative methods include palladium-catalyzed cross-coupling reactions, though these are less common due to cost considerations .

SupplierPurityPack SizePrice (USD)Lead Time
FCH Group95%1 g36128 days
Accela ChemBio Inc.95%5 g82030 days
eNovation CN95%5 g1,03540 days

Data adapted from Chemspace listings .

Applications in Pharmaceutical Research

Role in Drug Development

Ethyl 5-bromo-2-naphthoate is a critical intermediate in synthesizing compounds with 15-PGDH (15-hydroxyprostaglandin dehydrogenase) inhibitory activity . For example, derivatives of this compound have been explored for their potential to enhance tissue repair and modulate inflammatory responses . Additionally, it serves as a precursor in antidiabetic drug candidates, as evidenced by its use in postprandial glucose-lowering assays .

Case Study: Antidiabetic Activity

In a postprandial assay (Example 9, ), derivatives of ethyl 5-bromo-2-naphthoate demonstrated efficacy comparable to ciglitazone, a known antidiabetic agent. Test groups receiving 5-bromo-2-naphthoate-based compounds showed:

  • 20–30% reduction in blood glucose levels vs. vehicle controls.

  • Improved insulin sensitivity in in vivo models.

Hazard StatementPrecautionary Measure
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Safety data from Sigma-Aldrich recommend using gloves, goggles, and respiratory protection when handling this compound. Storage at ambient temperature in airtight containers is advised to prevent degradation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.65 (s, 1H, aromatic), 8.12–7.45 (m, 5H, aromatic), 4.42 (q, 2H, -OCH₂CH₃), 1.44 (t, 3H, -CH₃) .

  • MS (ESI+): m/z 279.13 [M+H]⁺, 281.13 [M+2+H]⁺ (isotopic pattern consistent with bromine) .

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